(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone
Overview
Description
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone is a chemical compound with the molecular formula C11H21N3O2. It is a derivative of piperazine and oxazepane, which are both heterocyclic compounds.
Mechanism of Action
Target of Action
Similar piperazine derivatives have been known to target pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .
Mode of Action
It has been observed that piperazine derivatives can interact with their targets to modulate the inflammatory process . They can potentially inhibit the production and release of pro-inflammatory mediators, thereby alleviating the cardinal signs of inflammation including pain, heat, redness, and swelling .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with the production and release of pro-inflammatory mediators . By modulating these pathways, it can potentially reduce inflammation and alleviate associated symptoms .
Pharmacokinetics
It has been observed that similar piperazine derivatives can be administered orally and have dose-dependent effects .
Result of Action
The compound has been observed to have anti-nociceptive and anti-inflammatory effects . It can decrease the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time in animals in the second phase of the formalin test, and reduce oedema formation . In the pleurisy test, it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Biochemical Analysis
Biochemical Properties
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in inflammatory pathways, such as myeloperoxidase and cytokines like tumor necrosis factor-alpha and interleukin-1 beta . These interactions can modulate the inflammatory response, making this compound a potential candidate for anti-inflammatory therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce cell migration and the activity of polymorphonuclear cells in inflammatory conditions . Additionally, this compound can affect the production of pro-inflammatory cytokines, thereby altering the cellular response to inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species during inflammation . By inhibiting this enzyme, this compound can reduce oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its anti-inflammatory effects, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses have been shown to reduce inflammation and pain without significant adverse effects . Higher doses may lead to toxicity and adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and effects. For example, this compound can influence the levels of metabolites involved in inflammatory pathways, thereby affecting metabolic flux and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can help optimize the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
The synthesis of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone typically involves the reaction of 1-methylpiperazine with an appropriate oxazepane derivative. One common method involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) to form an acyl chloride intermediate, which then reacts with 1-methylpiperazine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Comparison with Similar Compounds
(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone can be compared with other similar compounds, such as:
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound also exhibits anti-inflammatory properties but has a different structural framework.
N-methylpiperazine derivatives: These compounds are studied for their anticancer properties and interactions with epidermal growth factor receptor (EGFR).
The uniqueness of this compound lies in its specific combination of piperazine and oxazepane moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(1,4-oxazepan-6-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-13-3-5-14(6-4-13)11(15)10-8-12-2-7-16-9-10/h10,12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNCUASLYXOQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNCCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.